molecular formula C19H15ClN4O4S B4796380 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

Cat. No.: B4796380
M. Wt: 430.9 g/mol
InChI Key: YXNQSGMMLRTURE-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a chlorophenyl compound under controlled conditions. The reaction is often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the sulfanyl and acetamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins on cell surfaces. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl linkage provides a versatile platform for further chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c1-28-14-6-7-16(17(10-14)24(26)27)22-18(25)11-29-19-21-9-8-15(23-19)12-2-4-13(20)5-3-12/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNQSGMMLRTURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE

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